3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Overview
Description
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated pyridine ring and a trifluoromethyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-trifluoromethyl-pyridine and benzoic acid derivatives.
Coupling Reaction: The key step involves a coupling reaction between the pyridine derivative and the benzoic acid derivative. This can be achieved using various coupling agents such as palladium catalysts under specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to scale up the coupling reaction.
Automation: Implementing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.
Quality Control: Employing rigorous quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Conversion to carboxylate or other oxidized forms.
Reduction: Formation of reduced derivatives with altered functional groups.
Esterification: Formation of ester derivatives.
Scientific Research Applications
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the chlorinated pyridine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
- (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methylamine
- (6-Chloro-4-trifluoromethyl-pyridin-2-yl) hydrazine
Uniqueness
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a chlorinated pyridine ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-6-9(13(15,16)17)5-10(18-11)7-2-1-3-8(4-7)12(19)20/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPZGSPGVNMFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.